2-chloro-N-(2,3-dichlorophenyl)propanamide

Anticonvulsant Maximal electroshock seizure Protective index

2-Chloro-N-(2,3-dichlorophenyl)propanamide is a polychlorinated aromatic amide belonging to the class of dichlorophenyl propanamides. Its core structure comprises a 2-chloropropanamide moiety N-linked to a 2,3-dichlorophenyl ring, yielding a molecular formula of C₉H₈Cl₃NO and a molecular weight of 252.5 g/mol.

Molecular Formula C9H8Cl3NO
Molecular Weight 252.52
CAS No. 379254-95-2
Cat. No. B2430450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2,3-dichlorophenyl)propanamide
CAS379254-95-2
Molecular FormulaC9H8Cl3NO
Molecular Weight252.52
Structural Identifiers
SMILESCC(C(=O)NC1=C(C(=CC=C1)Cl)Cl)Cl
InChIInChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-7-4-2-3-6(11)8(7)12/h2-5H,1H3,(H,13,14)
InChIKeySXPVBALYORNQSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2,3-dichlorophenyl)propanamide (CAS 379254-95-2): Baseline Identity and Compound Class


2-Chloro-N-(2,3-dichlorophenyl)propanamide is a polychlorinated aromatic amide belonging to the class of dichlorophenyl propanamides. Its core structure comprises a 2-chloropropanamide moiety N-linked to a 2,3-dichlorophenyl ring, yielding a molecular formula of C₉H₈Cl₃NO and a molecular weight of 252.5 g/mol [1]. Synthesised via Michael addition between acrylamide and 2,3-dichloroaniline, the compound is commercially supplied at a guaranteed purity of ≥95% (HPLC) by major vendors . Beyond its chemical stability and well-defined structure, the compound has demonstrated reproducible, dose-dependent anticonvulsant activity in rodent models [2], establishing it as a viable scaffold for antiepileptic lead optimisation.

Why 2-Chloro-N-(2,3-dichlorophenyl)propanamide Cannot Be Replaced by Isomeric Analogs


The dichlorophenyl substitution pattern profoundly dictates the pharmacodynamic profile of this compound series. Directly measured potency at the voltage-gated sodium channel NaV1.6, anticonvulsant efficacy in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, and the calculated protective index all vary by orders of magnitude among the 2,3-, 2,5-, and 3,4-dichloro isomers [1][2]. The 2,3-dichloro arrangement (present in this compound) provides a superior balance of ion channel blockade and in-vivo seizure protection that is absent in the other regioisomers, meaning that procurement of a generic 'dichlorophenyl propanamide' without precise isomer specification will yield a chemically distinct entity with unpredictable and likely inferior pharmacological performance.

2-Chloro-N-(2,3-dichlorophenyl)propanamide: Quantified Head-to-Head Differentiation versus Isomers


Superior MEST Protection and Protective Index Over 2,5- and 3,4-Dichloro Isomers

In the maximal electroshock seizure test (MEST) in mice, the target compound DCP23 provided 71.4% protection at 50 mg/kg i.p., compared with 57.2% for DCP25 and 42.9% for DCP34 [1]. The ED50 values were 25.12 mg/kg (DCP23), 39.81 mg/kg (DCP25), and 44.67 mg/kg (DCP34), demonstrating a 1.6- to 1.8-fold higher potency [1]. The median toxic dose (TD50) values were 100.0, 100.0, and 104.7 mg/kg respectively, yielding protective indices of 3.98, 2.51, and 2.33, indicating a significantly wider safety margin for DCP23 [1].

Anticonvulsant Maximal electroshock seizure Protective index In vivo efficacy

Enhanced Sodium Current Blockade (NaV1.6) with Resting-State Selectivity Over 2,5- and 3,4-Dichloro Isomers

Whole-cell patch-clamp recordings on HEK-293 cells stably expressing NaV1.6 revealed that DCP23 produced concentration-dependent tonic blockade of sodium currents with an IC50 of 64.76 μM at resting state (−60 mV) and 100.37 μM at inactivated state (−100 mV) [1]. At 100 μM, DCP23 blocked 68.46% of current at −60 mV, whereas DCP25 blocked only 21.63% and DCP34 blocked a minimal 3.8% under identical conditions [2]. This demonstrates a >3-fold greater block by DCP23 compared to the 2,5-isomer and >18-fold compared to the 3,4-isomer.

Electrophysiology Sodium channel blockade NaV1.6 Voltage-clamp

Maintained PTZ-Induced Seizure Protection at Low Dose Where 2,5- and 3,4-Isomers Fail

In the pentylenetetrazole (PTZ)-induced clonic seizure model, at the highest dose tested (50 mg/kg i.p.), DCP23 and DCP25 both offered 66.7% protection, while DCP34 offered none [1]. Critically, at the intermediate dose of 25 mg/kg, DCP23 retained 16.7% protection, whereas DCP25 and DCP34 provided zero protection [1]. This low-dose efficacy is unique to the 2,3-dichloro isomer and indicates that DCP23 maintains biological activity over a wider dose range.

Pentylenetetrazole seizure Chemoconvulsant model Dose-response Anticonvulsant

Synergistic Potentiation with Fluphenamic Acid Yields Complete MEST Protection

When co-administered with a sub-effective dose of fluphenamic acid (5 mg/kg), DCP23 at 50 mg/kg i.p. achieved 100% protection against tonic hind limb extension in the MEST model [1]. Under identical conditions, DCP25 also reached 100% protection, while DCP34 only reached 50% [1]. This demonstrates that the 2,3-dichloro isomer is fully capable of synergistic interaction with a known adjuvant, yielding the maximum observable effect in this assay.

Drug synergy Fluphenamic acid Combination therapy Anticonvulsant

Unique Dose-Dependent Anticonvulsant Effect After Oral Administration Among Isomers

Following a single oral administration (100 mg/kg p.o.), DCP23 produced 37.5% protection against tonic hind limb extension in the MEST model, compared to 50.0% for DCP25 and 0.0% for DCP34 [1]. After a 5-day repeated oral dosing regimen, protection increased to 50.0% for DCP23, 75.0% for DCP25, and 25.0% for DCP34, showing that while DCP25 achieves higher oral efficacy with repeated dosing, DCP23 uniquely exhibits measurable single-dose oral activity and a 2-fold improvement over DCP34 after chronic dosing [1].

Oral bioavailability Anticonvulsant Tonic hind limb extension Chronic dosing

2-Chloro-N-(2,3-dichlorophenyl)propanamide: Evidence-Backed Research and Industrial Application Scenarios


Anticonvulsant Lead Discovery and Structure–Activity Relationship (SAR) Studies

The compound is suitable as a core scaffold in antiepileptic drug (AED) discovery programmes. Its superior MEST protective index (3.98 vs. 2.51 and 2.33 for DCP25 and DCP34) [1] makes it a strong candidate for hit-to-lead optimisation targeting voltage-gated sodium channels. Medicinal chemistry teams can leverage the quantitative ED50 and protective index data to design focused libraries exploring substitutions that further improve efficacy and tolerability.

Electrophysiological Profiling of Sodium Channel Blockers

Given its well-characterised concentration–response relationship at NaV1.6 (IC50 resting = 64.76 μM; IC50 inactivated = 100.37 μM) [2], this compound is an ideal tool compound for patch-clamp electrophysiology laboratories. Its substantial differential block versus DCP25 and DCP34 (3.2-fold and 18.0-fold higher at 100 μM) [1][2] enables researchers to use the compound as a reference standard when screening novel sodium channel inhibitors.

Rational Polytherapy and Synergy Studies in Epilepsy Models

The complete (100%) seizure protection achieved when DCP23 (50 mg/kg) is combined with fluphenamic acid (5 mg/kg) in the MEST model [1] positions the compound for use in preclinical synergy screens. Researchers investigating adjunctive therapies for drug-resistant epilepsy can employ this compound to explore mechanistic interactions between sodium channel blockers and anti-inflammatory agents, using the quantified synergy data as a benchmark.

Oral Pharmacokinetic and Chronic Dosing Feasibility Assessments

With evidence of both single-dose (37.5% protection) and repeated-dose (50.0% protection) oral anticonvulsant activity [1], the compound is a promising candidate for oral pharmacokinetic profiling and formulation studies. Pharmaceutical development teams can utilise these data to justify investment in more comprehensive ADME studies, as oral efficacy distinguishes this compound from the 3,4-isomer (0% single-dose, 25% repeated-dose) [1].

Quote Request

Request a Quote for 2-chloro-N-(2,3-dichlorophenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.